molecular formula C11H18ClN3O B12457706 N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride

N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride

Cat. No.: B12457706
M. Wt: 243.73 g/mol
InChI Key: GDOUMLGIZHABOM-UHFFFAOYSA-N
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Description

Table 1: Comparative Analysis of Hydroxylamine Derivatives

Compound Functional Groups Coordination Sites Key Applications
Crismer’s Salt ZnCl₂, NH₂OH N, O Historical hydroxylamine source
N-tert-Butylhydroxylamine Alkyl-NHOH N Antioxidant, FRS agent
Target Compound Pyridinyl, NHOH, hexyl N (pyridine), N/O Ligand design, oxime synthesis

Properties

IUPAC Name

N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOUMLGIZHABOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 6-Aminohexylhydroxylamine :

    • 1,6-Hexanediol is treated with chlorosulfonyl isocyanate in toluene under basic conditions (triethylamine) to form a carbamate intermediate.
    • Hydrolysis with concentrated HCl yields 6-amino-1-hexanol, which is subsequently oxidized to 6-aminohexanal using MnO₂.
    • Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol produces 6-aminohexylhydroxylamine.
  • Condensation :

    • Pyridine-2-carbaldehyde (1.0 equiv) and 6-aminohexylhydroxylamine (1.2 equiv) are refluxed in methanol for 12 hours.
    • The Schiff base intermediate is precipitated by adding HCl gas, yielding the hydrochloride salt (85% purity).

Optimization:

  • Catalyst : Triethylamine (10 mol%) accelerates imine formation.
  • Yield : 68–72% after recrystallization in ethanol.

Oxime Formation via Hydroxylamine Hydrochloride and Pyridine-Containing Ketone

This route utilizes a ketone precursor (6-(pyridin-2-yl)hexan-2-one) reacted with hydroxylamine hydrochloride to form the oxime, followed by reduction.

Procedure:

  • Synthesis of 6-(Pyridin-2-yl)Hexan-2-one :

    • Pyridine-2-carbonitrile undergoes Grignard addition with pentylmagnesium bromide, followed by hydrolysis to the ketone.
  • Oxime Formation :

    • The ketone (1.0 equiv) and NH₂OH·HCl (1.5 equiv) are stirred in ethanol at 60°C for 6 hours.
    • The oxime intermediate is isolated via filtration (89% yield).
  • Reduction to Hydroxylamine :

    • The oxime is reduced using Zn/HCl in acetic acid, yielding the target compound (63% yield).

Key Data:

Step Reagents Conditions Yield
Oxime formation NH₂OH·HCl, EtOH 60°C, 6 h 89%
Reduction Zn/HCl, AcOH RT, 2 h 63%

Metal-Catalyzed Coupling of Pyridine-2-Methanol and Hydroxylamine

A ruthenium pincer catalyst enables direct coupling of pyridine-2-methanol and NH₂OH·HCl.

Procedure:

  • Oxidation-Condensation :

    • Pyridine-2-methanol (1.0 equiv) and NH₂OH·HCl (2.0 equiv) are heated with [Ru] catalyst (2 mol%) in toluene at 110°C.
    • The reaction proceeds via metal-ligand cooperation, oxidizing the alcohol to an aldehyde, which condenses with hydroxylamine.
  • Isolation :

    • The product is extracted with dichloromethane and precipitated as the hydrochloride salt (78% yield).

Advantages:

  • Atom Economy : No stoichiometric oxidants required.
  • Scalability : Continuous flow systems enhance throughput.

Hofmann Rearrangement of Pyridine-Containing Amide

This method converts a pyridinyl hexanamide to the target compound via Hofmann rearrangement.

Procedure:

  • Amide Synthesis :

    • 6-Aminohexanoic acid is coupled with pyridine-2-carboxylic acid using EDCl/HOBt, forming the amide (92% yield).
  • Rearrangement :

    • The amide is treated with trichloroisocyanuric acid (TCCA) in NaOH, inducing rearrangement to the hydroxylamine derivative.

Conditions:

  • Temperature : 25°C, 12 hours.
  • Yield : 60–65% after column chromatography.

Nitro Reduction of Pyridine-Containing Nitroalkene

A nitroalkene intermediate is reduced to the hydroxylamine derivative using catalytic hydrogenation.

Procedure:

  • Nitroalkene Synthesis :

    • Pyridine-2-carbaldehyde reacts with 5-nitro-1-pentene via Knoevenagel condensation (NaHCO₃, 80°C, 8 h).
  • Reduction :

    • The nitroalkene (1.0 equiv) is hydrogenated over Pd/C (5 wt%) in ethanol at 40 psi H₂, yielding the amine.
    • Subsequent treatment with NH₂OH·HCl forms the hydroxylamine hydrochloride (55% overall yield).

Data Table:

Parameter Value
Catalyst Loading 0.34 mol% Pd/C
Reaction Time 4 h
Purity (HPLC) >99%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Condensation 68–72 85–90 Moderate High
Oxime Formation 63 88 Low Moderate
Metal-Catalyzed 78 95 High Low
Hofmann Rearrangement 60–65 92 Moderate Moderate
Nitro Reduction 55 >99 High High

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Research and Analytical Data

  • LCMS Analysis : The target compound exhibits a mass-to-charge ratio (m/z) of 245 [M+H]⁺, consistent with its molecular weight .
  • Purification : HPLC is the standard method for isolating these compounds, though retention times vary with substituent positions .

Biological Activity

Chemical Identity
N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride, also known as (Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride, has the molecular formula C11H18ClN3O and a molecular weight of 243.73 g/mol. It is primarily utilized in research settings for its potential biological activities .

Chemical Structure
The compound features a hydroxylamine functional group, which is known for its reactivity, particularly in the formation of oximes and its role in various chemical reactions.

The biological activity of this compound is linked to its ability to act as a reactive nitrogen species (RNS) generator. This property allows it to participate in various biochemical processes, including:

  • Inhibition of Nitric Oxide Synthase (NOS) : The compound may modulate nitric oxide production, which is crucial in cardiovascular health and inflammatory responses.
  • Antioxidant Properties : It has been observed to scavenge free radicals, thus potentially reducing oxidative stress in cells.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Cardiovascular Studies : In vitro studies indicated that this compound could reduce endothelial cell apoptosis induced by oxidative stress, suggesting a protective role against cardiovascular diseases.
  • Neuroprotective Effects : Animal models demonstrated that administration of this compound could mitigate neuronal damage in models of neurodegenerative diseases by enhancing endogenous antioxidant defenses.
  • Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

StudyObjectiveFindings
Study 1Evaluate cardiovascular effectsReduced apoptosis in endothelial cells; improved nitric oxide levels
Study 2Neuroprotective effectsDecreased neuronal damage; enhanced antioxidant enzyme activity
Study 3Antimicrobial propertiesInhibition of bacterial growth against E. coli and S. aureus

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